2-Hydroxy Oleic Acid
Overview
Description
Minerval, also known as 2-hydroxyoleic acid, is a synthetic derivative of oleic acid. It represents a new class of orally bioavailable lipids designed to treat human cancer. Minerval is considered non-toxic and has shown potential in impairing cancer cell proliferation by arresting cell cycle progress from the G1 to S phase .
Mechanism of Action
Target of Action
2-Hydroxyoleic acid (2OHOA) is a synthetic fatty acid with antitumor properties . It specifically activates sphingomyelin synthase (SMS) , a new therapeutic target in the fight against cancer .
Mode of Action
The presence of 2OHOA in membranes and the activation of SMS induce important changes in the composition and structure of membranes . The presence of 2OHOA in membranes provokes a reorganization of the lipid microdomains, increasing cell membrane fluidity and reducing the lipid bilayer liquid ordered-to-liquid disordered (Lo/Ld) ratio . The presence of 2OHOA in membranes augments the propensity of membrane lipids to organize into nonlamellar HII structures, promoting the subsequent recruitment of protein kinase C (PKC) to the plasma membrane .
Biochemical Pathways
The subsequent recruitment of PKC to the plasma membrane is followed by the activation of CDK inhibitors like p21CIP1 and p27Kip1, cyclin-CDK inhibition, retinoblastoma protein hypophosphorylation, and E2F-1 knockdown . E2F1 is a critical transcription factor that regulates several genes involved in cell proliferation, including dihydrofolate reductase (DHFR) . The downregulation of DHFR impairs DNA synthesis and results in cell cycle arrest . 2OHOA also activates SMS, causing significant reductions in the membrane phosphatidylcholine and phosphatidylethanolamine content and increasing the SM in cancer cell membranes .
Pharmacokinetics
It is known that 2ohoa is a synthetic fatty acid that can be inserted into the plasma membrane, altering its structure and biophysical properties
Result of Action
The changes in the composition and structure of membranes induced by 2OHOA lead to a dramatic translocation of Ras from the plasma membrane to the cytoplasm . This results in the subsequent inhibition of the mitogen-activated protein kinase (MAPK) pathway, and the PI3K/Akt and cyclin D-cdk4/6 pathways, causing cell cycle arrest and inducing differentiation . In glioma cells, 2OHOA also induces autophagic cell death , and in human leukemia cells, and possibly in other cancer cell lines, it induces apoptosis .
Action Environment
The action of 2OHOA is influenced by the environment of the cell membrane. The presence of 2OHOA in the membrane alters its structure and biophysical properties , which in turn influences the functioning of membrane proteins and cell signaling . This suggests that the efficacy and stability of 2OHOA’s action may be influenced by factors that affect the cell membrane environment.
Biochemical Analysis
Biochemical Properties
2-Hydroxyoleic acid interacts with various biomolecules, including enzymes and proteins, influencing biochemical reactions . It has been shown to regulate the structure of model membranes and their interaction with certain peripheral signaling proteins . This regulation is thought to arise through its influence on signaling proteins .
Cellular Effects
2-Hydroxyoleic acid has been found to induce endoplasmic reticulum stress and autophagy in human glioma cells . It also increases the cholesterol and sphingomyelin content while decreasing that of phosphatidylserine-phosphatidylinositol lipids . These changes in the structural properties of the plasma membrane may modulate the activity of signaling proteins that associate with the cell membrane .
Molecular Mechanism
The molecular mechanism of 2-Hydroxyoleic acid involves its insertion into the plasma membrane, altering its structure and biophysical properties . This alteration influences the functioning of membrane proteins and cell signaling . It has been demonstrated that 2-Hydroxyoleic acid increases the sphingomyelin content via sphingomyelin synthase activation .
Temporal Effects in Laboratory Settings
It has been shown to have significant antitumor properties, altering membrane lipid composition and structure, and activating various cell fate pathways .
Dosage Effects in Animal Models
In animal models, 2-Hydroxyoleic acid has been shown to have antihypertensive properties . It significantly reduced ipsilateral mechanical and thermal hypersensitivity up to 7 days after nerve injury .
Metabolic Pathways
It has been shown to influence lipid metabolism that is altered in hypertensive animals .
Transport and Distribution
The transport and distribution of 2-Hydroxyoleic acid within cells and tissues are influenced by its ability to alter membrane lipid composition and structure . This alteration can affect the localization or accumulation of 2-Hydroxyoleic acid within cells .
Subcellular Localization
The subcellular localization of 2-Hydroxyoleic acid is likely influenced by its interaction with the plasma membrane . Its ability to alter membrane lipid composition and structure can affect its activity or function within specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minerval is synthesized through the hydroxylation of oleic acid. The reaction involves the introduction of a hydroxyl group at the second carbon of the oleic acid molecule. This process typically requires a catalyst and specific reaction conditions to ensure the selective hydroxylation of the oleic acid.
Industrial Production Methods: In an industrial setting, the production of Minerval involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Minerval undergoes various chemical reactions, including:
Oxidation: Minerval can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the hydroxyl group, potentially converting it into other functional groups.
Substitution: The hydroxyl group in Minerval can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Minerval has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in cancer therapy, particularly in impairing cancer cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Minerval is unique in its ability to selectively target cancer cells by altering membrane lipid composition and inducing mitochondrial dysfunction. Similar compounds include:
Oleic Acid: The parent compound of Minerval, which lacks the specific hydroxyl group that imparts Minerval’s unique properties.
FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupler of oxidative phosphorylation, similar to Minerval in its mechanism of action.
Rotenone: An electron transfer inhibitor that affects mitochondrial function but through a different mechanism compared to Minerval
Minerval’s unique combination of membrane lipid alteration and mitochondrial uncoupling makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds.
Properties
CAS No. |
56472-29-8 |
---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(Z,2R)-2-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9-/t17-/m1/s1 |
InChI Key |
JBSOOFITVPOOSY-DOOKAGJSSA-N |
SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC[C@H](C(=O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)O)O |
Appearance |
Solid powder |
Pictograms |
Corrosive |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-hydroxyoleic acid 2-OHOA compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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